![molecular formula C13H11F2N3S B4390332 N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea](/img/structure/B4390332.png)
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
Overview
Description
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression.
Scientific Research Applications
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. Inflammation is a key driver of many chronic diseases, and N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been studied for its potential use in cardiovascular diseases, where it has been shown to reduce the development of atherosclerosis.
Mechanism of Action
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea works by inhibiting the activity of BRD4, which is a protein that plays a critical role in regulating gene expression. BRD4 is known to bind to acetylated histones, which are proteins that help to package DNA into a compact structure. By inhibiting BRD4, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea prevents the binding of BRD4 to acetylated histones, which leads to the downregulation of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have several biochemical and physiological effects. In cancer, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. Inflammation is a key driver of many chronic diseases, and N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. Finally, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to reduce the development of atherosclerosis by inhibiting the proliferation of smooth muscle cells in the arterial wall.
Advantages and Limitations for Lab Experiments
N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its high potency and selectivity for BRD4. However, N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One potential direction is to investigate the use of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to investigate the use of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea in animal models of cardiovascular diseases to determine its potential therapeutic effects. Finally, further research is needed to understand the potential toxicity of N-(3,5-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and to develop strategies to mitigate its toxicity.
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c1-8-3-2-4-16-12(8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHNTHGZXBTXKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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